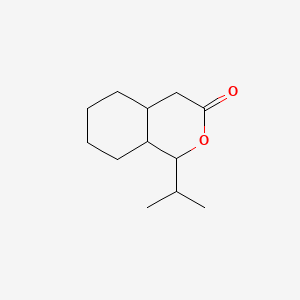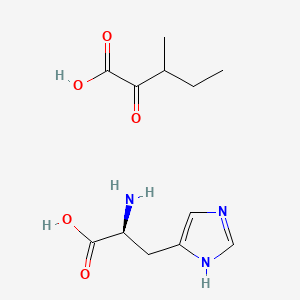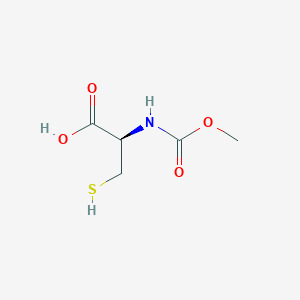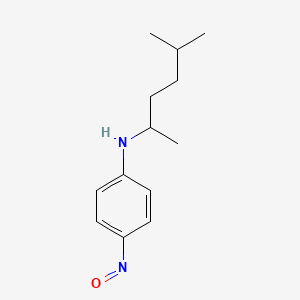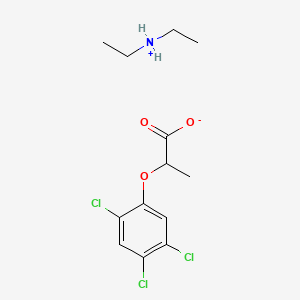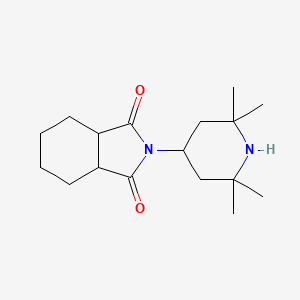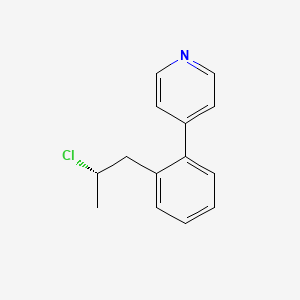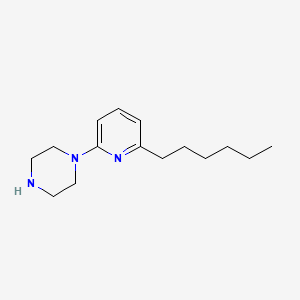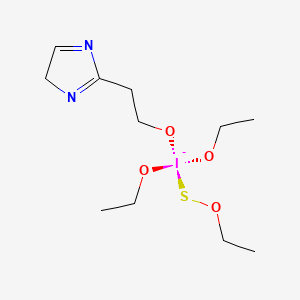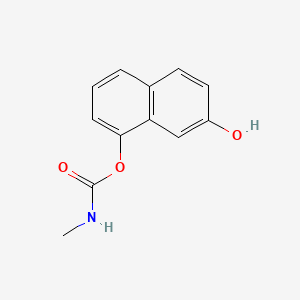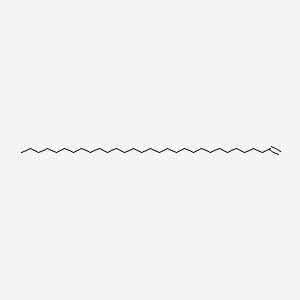
1-Hentriacontene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hentriacontene is a long-chain hydrocarbon with the molecular formula C₃₁H₆₂ . It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is part of the larger family of hentriacontenes, which are known for their extensive carbon chains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hentriacontene can be synthesized through various methods, including:
Olefination Reactions: One common method involves the olefination of hentriacontane, where a double bond is introduced into the long carbon chain.
Dehydration of Alcohols: Another method involves the dehydration of hentriacontanol, where water is removed to form the double bond.
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yields and purity. Catalysts such as zeolites or metal oxides are often used to facilitate the olefination reactions under controlled temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hentriacontene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of ketones or alcohols.
Reduction: This reaction involves the addition of hydrogen, converting the double bond into a single bond, resulting in hentriacontane.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive species.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used under acidic or basic conditions.
Reduction: Reagents such as in the presence of a are commonly used.
Substitution: Halogenation reactions often use or under UV light or heat.
Major Products Formed:
Oxidation: Formation of hentriacontanone or hentriacontanol.
Reduction: Formation of hentriacontane.
Substitution: Formation of halogenated hentriacontenes.
Applications De Recherche Scientifique
1-Hentriacontene has various applications in scientific research, including:
Chemistry: Used as a model compound to study long-chain hydrocarbons and their reactivity.
Biology: Investigated for its role in biological membranes and its interactions with other biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Used in the production of lubricants, waxes, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1-Hentriacontene involves its interaction with molecular targets through its double bond. This double bond allows it to participate in various chemical reactions, such as addition and polymerization. The pathways involved often include:
Radical Mechanisms: Where the double bond reacts with radicals to form new compounds.
Catalytic Mechanisms: Where catalysts facilitate the addition or removal of atoms or groups at the double bond.
Comparaison Avec Des Composés Similaires
1-Hentriacontene can be compared with other long-chain alkenes and alkanes, such as:
Hentriacontane: A saturated hydrocarbon with no double bonds, making it less reactive than this compound.
Nonacosene: A similar long-chain alkene with fewer carbon atoms, resulting in different physical and chemical properties.
Uniqueness: this compound’s unique feature is its long carbon chain combined with the presence of a double bond, which imparts specific reactivity and physical properties that are distinct from both shorter alkenes and saturated long-chain hydrocarbons.
Propriétés
Numéro CAS |
18435-54-6 |
|---|---|
Formule moléculaire |
C31H62 |
Poids moléculaire |
434.8 g/mol |
Nom IUPAC |
hentriacont-1-ene |
InChI |
InChI=1S/C31H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-31H2,2H3 |
Clé InChI |
YITPJHKSILJOFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


